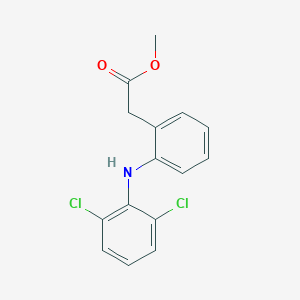

Diclofenac methyl ester

説明

特性

IUPAC Name |

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETACGBDFVVKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333888 | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-78-5 | |

| Record name | Diclofenac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Diclofenac Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802) methyl ester is the methyl ester derivative of diclofenac, a widely recognized non-steroidal anti-inflammatory drug (NSAID).[1][2] As a hydrophobic prodrug, it serves as a valuable compound in pharmaceutical research, particularly in studies related to drug delivery and formulation.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of diclofenac methyl ester, detailed experimental protocols for its synthesis and characterization, and an exploration of its underlying mechanism of action.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for a range of applications, from analytical method development to computational modeling.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| IUPAC Name | methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate[5] |

| Synonyms | 2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid Methyl Ester, Methyl {2-[(2,6-dichlorophenyl)amino]phenyl}acetate[1][6][7] |

| CAS Number | 15307-78-5[1][3][4] |

| Molecular Formula | C15H13Cl2NO2[1][3][4] |

| Molecular Weight | 310.18 g/mol [1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow or light orange powder/crystal[2] |

| Melting Point | 96-99°C[2] |

| Boiling Point (Predicted) | 373.8 ± 42.0 °C[2] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³[2] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol (B129727).[2][4] Specifically, solubility is reported as 10 mg/mL in DMF and 5 mg/mL in DMSO.[2][4] |

| Storage Temperature | -20°C[2][3] |

Table 3: Spectroscopic Data

| Property | Value |

| UV-Vis (λmax) | 272 nm (in Methanol)[2] |

| Kovats Retention Index | 2200, 2207.9, 2181.7 (Standard non-polar column)[5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Method 1: Esterification of Diclofenac Acid

This is a common laboratory-scale synthesis method.[8]

-

Materials: Diclofenac acid, dry methanol, concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve diclofenac acid (0.02 mol) in dry methanol (40-45 mL).[8]

-

Carefully add a few drops (approximately 1.5 mL) of concentrated H₂SO₄ to the reaction mixture.[8]

-

Reflux the mixture for 5-6 hours at approximately 65°C.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion, evaporate the excess methanol to yield the product, which often has a characteristic fruity smell.[8]

-

Method 2: Condensation Reaction

This method provides an alternative synthetic route.

-

Materials: Methyl o-bromophenylacetate, 2,6-dichloroaniline, copper catalyst (e.g., copper powder or cuprous iodide), a basic compound (e.g., anhydrous potassium carbonate), and an organic solvent (e.g., xylene or N-methylpyrrolidone).[9]

-

Procedure:

-

Combine methyl o-bromophenylacetate, 2,6-dichloroaniline, the copper catalyst, and the basic compound in a dry reaction flask with the organic solvent.[9]

-

Heat the reaction mixture to a temperature between 100-200°C and stir for 20-50 hours under a nitrogen atmosphere.[9]

-

After the reaction is complete, add activated carbon and perform a hot suction filtration.[9]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[9]

-

Dissolve the resulting residue in methanol and cool in an ice-water bath to induce crystallization.[9]

-

Collect the crystals by suction filtration and dry to obtain pure this compound.[9]

-

Characterization Protocols

-

High-Performance Liquid Chromatography (HPLC): Purity of this compound is typically assessed using HPLC.[3] A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at the λmax of the compound (272 nm).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. A certificate of analysis for a similar compound suggests that these data are typically provided by suppliers.[6] The sample would be dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆ for analysis.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as the ester carbonyl group and the N-H bond. Data for this is often included in comprehensive analytical reports.[6]

Mechanism of Action: The Cyclooxygenase Pathway

The pharmacological activity of diclofenac, and by extension its derivatives, is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Diclofenac inhibits both COX-1 and COX-2, which are the enzymes responsible for converting arachidonic acid into prostaglandins.[11][13][14] Prostaglandins are key mediators of inflammation, pain, and fever.[12][13] By blocking their synthesis, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects.[11][12] While both isoforms are inhibited, diclofenac shows some partial selectivity for COX-2.[15]

Beyond COX inhibition, research suggests that diclofenac may have other mechanisms of action, including:

-

Inhibition of the lipoxygenase pathways.[15]

-

Modulation of ion channels, such as acid-sensing ion channels.[11][16]

-

Activation of the nitric oxide-cGMP pathway.[11]

-

Inhibition of N-methyl-D-aspartate (NMDA) receptors.[11]

Conclusion

This compound is a key derivative of diclofenac with well-defined chemical and physical properties. Its synthesis is achievable through straightforward laboratory procedures, and its structure can be confirmed using standard analytical techniques. Understanding its primary mechanism of action through the inhibition of the cyclooxygenase pathway is fundamental to its application in pharmacological research. This guide provides the core technical information required by researchers and drug development professionals working with this important compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 15307-78-5 [m.chemicalbook.com]

- 3. This compound | 15307-78-5 | MOLNOVA [molnova.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. This compound | CAS No.15307-78-5 [chemicea.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]

- 10. Diclofenac, methyl ester [webbook.nist.gov]

- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]

- 14. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 15. Diclofenac - Wikipedia [en.wikipedia.org]

- 16. Publishers Panel [bolczasopismo.pl]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Diclofenac (B195802) Methyl Ester (CAS 15307-78-5)

Introduction

Diclofenac methyl ester (CAS 15307-78-5) is the methyl ester derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It is recognized as a metabolite, a hydrophobic prodrug, and an impurity standard of diclofenac.[1][2] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical methodologies, mechanism of action, and toxicological profile, tailored for a scientific audience. Its role as both a metabolite and a compound with significantly altered physicochemical and toxicological properties compared to its parent drug makes it a subject of interest in pharmacology, environmental science, and drug development.[3][4]

Physicochemical Properties

This compound is a solid, crystalline powder, characterized by its increased hydrophobicity compared to the parent diclofenac acid.[3][5] This property significantly influences its biological activity and environmental fate.

| Property | Data | Reference(s) |

| CAS Number | 15307-78-5 | [6] |

| Molecular Formula | C₁₅H₁₃Cl₂NO₂ | [6] |

| Molecular Weight | 310.18 g/mol | [6][7] |

| IUPAC Name | methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | [8] |

| Synonyms | Methyl [2-(2,6-dichloroanilino)phenyl]acetate, Aceclofenac EP Impurity B | [1][6] |

| Physical Form | White to light yellow/orange powder or crystal | [5] |

| Melting Point | 96-99 °C, 101-102 °C | [5][9] |

| Boiling Point | 373.8 ± 42.0 °C (Predicted) | [5] |

| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [5] |

| Log Dₒw (pH 7.9) | 4.4 | [3] |

| Solubility | More soluble than diclofenac acid in isopropylmyristate. Soluble in DMF and DMSO. | [2][4] |

| UV λmax | 272 nm (in Methanol), 276 nm | [2][5] |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. The primary methods include direct esterification of diclofenac and condensation reactions.

Protocol 1: Fischer Esterification of Diclofenac

This is a common laboratory-scale synthesis involving the acid-catalyzed esterification of diclofenac with methanol (B129727).[10]

-

Reactants : Diclofenac acid (0.02 mol), dry methanol (40-45 ml), concentrated sulfuric acid (H₂SO₄, 1.5 ml).

-

Procedure :

-

Dissolve diclofenac acid in dry methanol in a round-bottom flask.

-

Carefully add concentrated H₂SO₄ to the mixture.

-

Reflux the reaction mixture for 5-6 hours at approximately 65°C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, evaporate the excess methanol under reduced pressure.

-

The resulting product is this compound.[10]

-

Protocol 2: Condensation Reaction

This method synthesizes the ester through a copper-catalyzed condensation reaction.[9]

-

Reactants : Methyl o-bromophenylacetate (0.02 mol), 2,6-dichloroaniline (B118687) (0.04 mol), copper catalyst (e.g., cuprous iodide, 0.002 mol), a basic compound (e.g., anhydrous potassium carbonate, 0.04 mol), and an organic solvent (e.g., xylene, 100 ml).

-

Procedure :

-

Combine all reactants in a dry reaction flask under a nitrogen atmosphere.

-

Heat the mixture to reflux at 100-150°C with stirring for 20-40 hours.

-

After the reaction is complete, add activated carbon and perform a hot suction filtration.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in methanol and cool in an ice-water bath to induce crystallization.

-

Collect the solid product by suction filtration and dry to obtain this compound.[9]

-

Caption: Synthetic routes to this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification and analysis of this compound.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the analysis of diclofenac and its derivatives, adaptable for the methyl ester.[11]

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Symmetry C18 column (e.g., 4.6 mm × 150 mm, 3 µm particle size).

-

Mobile Phase : A mixture of an acidic aqueous buffer and an organic solvent. For example, 35% 0.05 M orthophosphoric acid (pH 2.0) and 65% acetonitrile.[11]

-

Flow Rate : 2.0 mL/min.

-

Sample Preparation :

-

Dissolve the sample in a suitable solvent (e.g., mobile phase or methanol).

-

For biological matrices (e.g., plasma), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[12]

-

Reconstitute the dried extract in the mobile phase.

-

Inject a defined volume (e.g., 50 µL) into the HPLC system.

-

-

Validation : The method should be validated according to ICH guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[11]

Caption: General experimental workflow for HPLC analysis.

Pharmacology and Mechanism of Action

This compound is considered a prodrug of diclofenac.[2] The primary mechanism of action is inherited from its parent compound, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[13][14]

-

COX Inhibition : Diclofenac non-selectively inhibits both COX-1 and COX-2 enzymes, although it shows a preference for COX-2.[13][15]

-

Prostaglandin (B15479496) Synthesis : COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), such as PGE₂.[13] PGs are key mediators of inflammation, pain, and fever.[13][14]

-

Therapeutic Effect : By inhibiting COX and subsequently reducing prostaglandin synthesis, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects.[14][16] Studies suggest that this compound may possess stronger anti-inflammatory and analgesic properties than diclofenac potassium.[16]

Caption: Mechanism of action via COX enzyme inhibition.

Metabolism and Pharmacokinetics

This compound is a known metabolite of diclofenac.[17] The metabolism of the parent drug is complex, occurring primarily in the liver through hydroxylation and glucuronidation reactions catalyzed by Cytochrome P450 (CYP) and UGT enzymes.[15][18][19]

-

Primary Metabolic Pathways of Diclofenac :

-

Formation of this compound : The formation of the methyl ester has been observed in aquatic organisms and is catalyzed by S-adenosylmethionine-dependent carboxylic acid methyltransferase.[3] Its formation has also been detected in fish hepatocytes and human urine, indicating a broader relevance.[3]

Caption: Major metabolic pathways of Diclofenac.

Toxicology

A critical aspect of this compound is its significantly higher toxicity compared to the parent compound, particularly in aquatic ecosystems. This is strongly linked to its increased lipophilicity and subsequent bioaccumulation.

| Parameter | Species | Value | Comparison with Diclofenac | Reference(s) |

| Acute LC₅₀ (24h) | Hyalella azteca | 0.5 mg/L (0.53 mg/L) | ~430-fold more toxic (Diclofenac LC₅₀ = 216 mg/L) | [3][17] |

| Bioconcentration Factor (BCF) | Hyalella azteca | 164.5 L kgww⁻¹ | ~110-fold higher (Diclofenac BCF = 0.5 L kgww⁻¹) | [3] |

| Bioconcentration Factor (BCF) | Gammarus pulex | 104.7 L kgww⁻¹ | ~25-fold higher (Diclofenac BCF = 3.2 L kgww⁻¹) | [3] |

| Human Safety | - | H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation) | - | [8] |

The transformation of diclofenac into its methyl ester by certain organisms represents a process of toxification, turning a less harmful pollutant into a more potent and bioaccumulative one.[3][20] This has significant implications for environmental risk assessment of pharmaceuticals.

References

- 1. This compound | CAS No.15307-78-5 [chemicea.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 15307-78-5 | MOLNOVA [molnova.com]

- 5. Aceclofenac Impurity 2(Aceclofenac EP Impurity B) [chembk.com]

- 6. Diclofenac, methyl ester [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 15. ClinPGx [clinpgx.org]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diclofenac - Environmentally harmful drug with poor benefit-risk professional - Arbeitsgemeinschaft Nachhaltigkeit in der Dermatologie [agderma.de]

Investigating the mechanism of action for diclofenac methyl ester

An In-depth Technical Guide to the Mechanism of Action of Diclofenac (B195802) Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class, widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is utilized in the management of pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][3] Diclofenac methyl ester is a derivative of diclofenac, often considered a prodrug form.[4] As an ester, it is anticipated to be rapidly hydrolyzed in vivo to its active form, diclofenac. The therapeutic effects of diclofenac are primarily attributed to its inhibition of prostaglandin (B15479496) synthesis.[5][6] This guide provides a detailed examination of the molecular mechanisms, relevant signaling pathways, and experimental protocols to investigate the action of this compound.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for diclofenac is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase.[7][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923), thromboxanes, and prostacyclins.[2][9]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation through the production of thromboxane (B8750289) A2.[7]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions.[7][9] Its expression is induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins.[10] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[7]

Diclofenac inhibits both COX-1 and COX-2 but exhibits a preferential inhibition of COX-2, with a potency comparable to the selective COX-2 inhibitor celecoxib.[11][12] This preferential action is thought to contribute to its potent anti-inflammatory effects.[7]

Signaling Pathway: Arachidonic Acid Cascade

The inhibition of COX enzymes by diclofenac directly impacts the arachidonic acid signaling cascade, preventing the synthesis of prostaglandins that mediate inflammation.

References

- 1. biomedres.us [biomedres.us]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. ClinPGx [clinpgx.org]

- 12. droracle.ai [droracle.ai]

Solubility profile of diclofenac methyl ester in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of diclofenac (B195802) methyl ester, an active metabolite and prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Understanding the solubility of this compound is critical for the development of novel drug delivery systems, formulation optimization, and ensuring bioavailability. This document compiles available quantitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Precise quantitative solubility data for diclofenac methyl ester across a wide range of solvents is limited in publicly available literature. However, data from commercial suppliers and qualitative statements provide valuable insights into its solubility characteristics. It is important to note that this compound is a hydrophobic compound.[1]

Table 1: Quantitative Solubility of this compound in Selected Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethylformamide (DMF) | 10 | Data not available | Data from commercial supplier. |

| Dimethyl sulfoxide (B87167) (DMSO) | 12.5 | 40.30 | Requires sonication for dissolution.[2] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 | Data not available | Illustrates lower solubility in aqueous buffered systems. |

Note: The molecular weight of this compound is approximately 310.18 g/mol .

Qualitative Solubility Information:

-

Isopropyl Myristate: this compound is reported to be more soluble in isopropyl myristate than its parent compound, diclofenac acid.[1][3] This suggests its potential suitability for topical and transdermal formulations.

For context, the solubility of the parent drug, diclofenac, and its sodium salt has been more extensively studied and can offer directional guidance on solvent selection.

Table 2: Solubility of Diclofenac and Diclofenac Sodium in Various Solvents (for reference)

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Diclofenac | Methanol | 25 | >24 mg/mL | [4] |

| Diclofenac | Acetone | 25 | 6 mg/mL | [4] |

| Diclofenac Sodium | Ethanol | 25 | ~35 mg/mL | [5] |

| Diclofenac Sodium | DMSO | 25 | ~40 mg/mL | [5] |

| Diclofenac Sodium | Dimethylformamide | 25 | ~50 mg/mL | [5] |

| Diclofenac Sodium | Water + Ethanol (90% v/v) | 25 | Maximum solubility observed | [6][7] |

| Diclofenac Sodium | Water + Methanol (85% v/v) | 25 | Maximum solubility observed | [6][7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical development. Several well-established methods can be employed. The choice of method often depends on the properties of the compound, the solvent, and the required accuracy.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) that does not interact with the compound or solvent.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Workflow for shake-flask solubility determination.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the mass of the solute dissolved in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

-

Aliquot Collection: A precise volume or mass of the clear saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is evaporated from the container, typically using a controlled heating method such as an oven or a water bath, leaving behind the solid this compound.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven to ensure all solvent has been removed. The container is then cooled in a desiccator and weighed accurately.

-

Calculation: The solubility is calculated as the mass of the residue per volume or mass of the solvent used.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and follows the Beer-Lambert law.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is scanned across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve Construction: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Preparation and Analysis: A saturated solution is prepared and the solid phase is removed as described in the shake-flask method. The saturated solution is then diluted with the same solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, making it ideal for solubility studies, especially for complex mixtures or when high accuracy is required.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.

-

Calibration: A series of standard solutions of this compound with known concentrations are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Preparation and Analysis: A saturated solution is prepared and clarified as described in the shake-flask method. The clear supernatant or filtrate is then diluted, if necessary, to a concentration within the calibration range. A known volume of the sample is injected into the HPLC system.

-

Quantification: The peak area of this compound in the sample chromatogram is used to determine its concentration from the calibration curve. The solubility is then calculated, accounting for any dilutions.

Logical flow of solubility analysis methods.

Conclusion

The solubility of this compound is a key parameter influencing its formulation development and therapeutic efficacy. While comprehensive quantitative data remains scarce, available information indicates its hydrophobic nature with appreciable solubility in organic solvents like DMSO and DMF. The experimental protocols detailed in this guide provide robust methodologies for researchers to accurately determine the solubility of this compound in a variety of solvent systems. Further research to establish a comprehensive solubility profile, including the effects of temperature and co-solvents, is warranted to facilitate the development of advanced drug delivery systems for this important compound.

References

- 1. This compound | 15307-78-5 | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

Diclofenac Methyl Ester: A Technical Examination of its Status as a Putative Metabolite of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily through hydroxylation and glucuronidation. While various metabolites have been identified and characterized, the status of diclofenac methyl ester as a bona fide metabolite remains unsubstantiated in peer-reviewed scientific literature. Although commercially available and sometimes referred to as a metabolite in chemical supplier databases, in-depth studies of diclofenac metabolism in human and animal models do not report the formation of its methyl ester. This technical guide provides a comprehensive overview of the established metabolic pathways of diclofenac and addresses the current understanding of this compound in this context.

Established Metabolic Pathways of Diclofenac

The biotransformation of diclofenac is a complex process involving multiple enzymatic pathways, which can be broadly categorized into Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: Hydroxylation

The primary route of Phase I metabolism for diclofenac is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and to a lesser extent CYP3A4.[1][2] This process results in the formation of several hydroxylated metabolites, with 4'-hydroxydiclofenac (B1664172) being the major product.[3][4] Other minor hydroxylated metabolites include 5-hydroxydiclofenac, 3'-hydroxydiclofenac, and 4',5-dihydroxydiclofenac.[4]

The key enzymes and their resulting primary metabolites are summarized below:

| Enzyme Family | Specific Enzyme | Primary Metabolite(s) |

| Cytochrome P450 | CYP2C9 | 4'-hydroxydiclofenac, 3'-hydroxydiclofenac[4] |

| Cytochrome P450 | CYP3A4 | 5-hydroxydiclofenac[1] |

| Cytochrome P450 | CYP2C8 | Further hydroxylation of diclofenac glucuronide[1] |

These hydroxylated metabolites can be further metabolized in Phase II reactions.

Phase II Metabolism: Glucuronidation

The second major pathway in diclofenac metabolism is the direct conjugation of the carboxylic acid group with glucuronic acid, a process known as glucuronidation. This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[1] The resulting metabolite is diclofenac acyl glucuronide. This acyl glucuronide is known to be a reactive metabolite that can covalently bind to proteins. The hydroxylated metabolites from Phase I can also undergo glucuronidation.[1]

The following diagram illustrates the primary metabolic pathways of diclofenac:

References

The Dawn of a New Generation of Pain Relief: A Technical Guide to the Synthesis and Characterization of Novel Diclofenac Esters

For Researchers, Scientists, and Drug Development Professionals

Diclofenac (B195802), a stalwart in the arsenal (B13267) against pain and inflammation, is undergoing a transformative evolution through the synthesis of novel ester derivatives. These new chemical entities promise to enhance the therapeutic profile of the parent drug by improving its gastrointestinal safety, modifying its pharmacokinetic properties, and enabling targeted drug delivery. This technical guide provides an in-depth exploration of the initial synthesis and characterization of these promising diclofenac esters, offering a comprehensive resource for researchers in the field.

Abstract

The chemical modification of diclofenac into ester prodrugs is a key strategy to mitigate its well-documented gastrointestinal side effects.[1][2][3] This guide details the prevalent synthetic methodologies, including direct esterification and condensation reactions, for creating a diverse range of diclofenac esters. It further outlines the critical characterization techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, essential for structural elucidation and purity confirmation. Quantitative data on yields, melting points, and spectral characteristics from various studies are systematically compiled for comparative analysis. Additionally, this document presents detailed experimental protocols and visual workflows to aid in the replication and further development of these novel therapeutic agents.

Introduction

Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that effectively manages pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[2] However, its clinical utility is often hampered by adverse effects on the gastrointestinal tract, including ulceration and bleeding.[1][4] The esterification of diclofenac's carboxylic acid group to form prodrugs is a promising approach to temporarily mask the acidic functionality, thereby reducing direct irritation to the gastric mucosa.[2][3][5] These esters are designed to be stable in the acidic environment of the stomach and later undergo enzymatic hydrolysis in the bloodstream or target tissues to release the active diclofenac.[2][6][7] This strategy not only aims to improve gastric tolerance but also offers opportunities to modulate the drug's solubility, lipophilicity, and pharmacokinetic profile for applications such as transdermal delivery.[4][6][8]

Synthesis Methodologies

The synthesis of diclofenac esters primarily revolves around two main strategies: direct esterification of diclofenac with various alcohols and condensation reactions involving activated diclofenac derivatives.

Direct Acid-Catalyzed Esterification

A straightforward and widely used method for synthesizing simple alkyl esters of diclofenac involves the reaction of diclofenac with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[1][5] The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Condensation Reactions

For more complex esters or when the alcohol is sensitive to strongly acidic conditions, condensation reactions using coupling agents are employed.[9] Dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling agent used in conjunction with a catalyst like 4-pyrrolidinopyridine (B150190) to facilitate the esterification of diclofenac with a variety of alcohols, including glycols and glycerols.[4] Another approach involves the reaction of methyl o-bromophenylacetate with 2,6-dichloroaniline (B118687) in the presence of a copper catalyst to directly synthesize diclofenac methyl ester.[10]

Characterization of Novel Diclofenac Esters

The comprehensive characterization of newly synthesized diclofenac esters is crucial to confirm their chemical structure, purity, and physicochemical properties. The standard analytical techniques employed are detailed below.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction and to assess the purity of the final product.[1][5]

-

Melting Point (M.P.): The melting point is a key physical property used to identify and assess the purity of the synthesized crystalline esters.[5][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the ester by identifying the characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1750 cm⁻¹, and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for the definitive structural elucidation of the synthesized esters, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[5][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized ester and to support its structural identification through fragmentation patterns.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product with high accuracy.[7][10]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized diclofenac esters as reported in the literature.

Table 1: Synthesis and Physicochemical Properties of Simple Diclofenac Alkyl Esters

| Ester | Alcohol Used | Synthesis Method | Catalyst | Yield (%) | Melting Point (°C) | Reference |

| This compound | Methanol | Direct Esterification | H₂SO₄ | - | 101-102 | [10] |

| This compound | Methanol | Condensation | Copper | 76.6 - 84.6 | 101-102 | [10] |

| Diclofenac Ethyl Ester | Ethanol | Direct Esterification | H₂SO₄ | 72 | 128-130 | [5] |

| Diclofenac n-Propyl Ester | n-Propanol | Direct Esterification | H₂SO₄ | 70 | 132-134 | [5] |

| Diclofenac Isopropyl Ester | Isopropanol | Direct Esterification | H₂SO₄ | 65 | 134-136 | [5] |

| Diclofenac n-Butyl Ester | n-Butanol | Direct Esterification | H₂SO₄ | 68 | 138-140 | [5] |

Table 2: Characterization Data for Selected Diclofenac Esters

| Ester | Key IR Peaks (cm⁻¹) | ¹H NMR Data (δ, ppm) | Reference |

| This compound | 1720 (C=O) | 3.65 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂), 6.5-7.4 (m, Ar-H) | [5] |

| Diclofenac Ethyl Ester | 1722 (C=O) | 1.20 (t, 3H, CH₃), 4.10 (q, 2H, OCH₂), 3.75 (s, 2H, CH₂), 6.5-7.4 (m, Ar-H) | [5] |

| Diclofenac n-Butyl Ester | 1720 (C=O) | 0.82 (t, 3H, CH₃), 1.18-1.50 (m, 4H, 2CH₂), 4.07 (t, 2H, OCH₂), 3.73 (s, 2H, CH₂), 6.5-7.4 (m, Ar-H) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of Diclofenac Alkyl Esters via Direct Esterification[5]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve diclofenac (0.004 mol) in the respective alcohol (0.25 mol).

-

Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the reaction mixture with continuous stirring.

-

Reflux: Heat the reaction mixture to 80°C and maintain reflux with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), remove the excess alcohol by distillation under reduced pressure.

-

Purification: Dissolve the crude product in 30 mL of dichloromethane, wash with 30 mL of water, and dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent under vacuum. Purify the crude product by column chromatography using 5% ethyl acetate (B1210297) in petroleum ether as the eluent.

Synthesis of Diclofenac Ester Prodrugs using DCC Coupling[4]

-

Initial Solution: Dissolve diclofenac acid (0.00304 mol) in 19 mL of acetone.

-

Catalyst Addition: Add 24 mg of 4-pyrrolidinopyridine to the solution and dissolve.

-

Alcohol Addition: Add the respective alcohol (e.g., methanol, ethylene (B1197577) glycol, glycerol; 0.00916 mol) to the solution and stir.

-

Coupling Agent Addition: Add 777 mg of dicyclohexylcarbodiimide (DCC) to the reaction mixture.

-

Reaction: Keep the reaction mixture under continuous stirring for 18 hours at room temperature.

-

Work-up and Purification: The specific work-up and purification steps would typically involve filtration to remove the dicyclohexylurea byproduct, followed by solvent evaporation and chromatographic purification of the ester product.

Visualizing the Synthesis and Mechanism

To better illustrate the processes described, the following diagrams have been generated.

Caption: General workflow for the synthesis of diclofenac esters via direct esterification.

Caption: The prodrug activation pathway of diclofenac esters in the body.

Conclusion

The synthesis and characterization of novel diclofenac esters represent a significant advancement in the development of safer and more effective NSAIDs. The methodologies outlined in this guide provide a solid foundation for researchers to explore this promising class of compounds. The compiled data and detailed protocols serve as a valuable resource for the design, synthesis, and evaluation of new diclofenac derivatives with enhanced therapeutic properties. Future research in this area will likely focus on the development of esters with tailored pharmacokinetic profiles for specific clinical applications, further expanding the therapeutic potential of this important anti-inflammatory agent.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-journals.in [e-journals.in]

- 6. Synthesis, characterization, and biological evaluation of novel diclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2009007827A2 - Novel diclofenac esters and uses thereof - Google Patents [patents.google.com]

- 10. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]

A Technical Guide to the Anti-inflammatory and Analgesic Properties of Diclofenac Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory and analgesic properties of diclofenac (B195802) derivatives. Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID), serves as a scaffold for the development of new chemical entities with potentially improved efficacy, selectivity, and safety profiles. This document details the core mechanisms of action, experimental protocols for evaluation, quantitative pharmacological data, and structure-activity relationships of various diclofenac derivatives.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for diclofenac and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[3][4] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal protection and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[6] The inhibition of COX-2 is therefore primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of their common side effects, particularly gastrointestinal disturbances.[5]

Some research also suggests that diclofenac's pharmacological activity may extend beyond COX inhibition, potentially involving the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[2]

Signaling Pathway of Prostaglandin (B15479496) Synthesis and Inhibition by Diclofenac Derivatives

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of diclofenac derivatives.

Caption: Prostaglandin synthesis pathway and sites of inhibition by diclofenac derivatives.

Experimental Protocols for Pharmacological Evaluation

The anti-inflammatory and analgesic activities of diclofenac derivatives are typically evaluated using a combination of in vivo and in vitro experimental models.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.[7][8][9]

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Groups: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups (different doses of the derivative).

-

Drug Administration: Test compounds, standard, and vehicle (control) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[7][10]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7]

-

Calculation of Edema and Inhibition: The percentage increase in paw volume is calculated for each group. The percentage inhibition of edema by the test and standard drugs is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of compounds.[11][12][13]

Methodology:

-

Animal Model: Swiss albino mice (20-25g) of either sex are commonly used.

-

Groups: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.

-

Drug Administration: Test compounds, standard, and vehicle are administered orally or intraperitoneally.

-

Induction of Writhing: After a set time (e.g., 30-60 minutes), 0.1 mL/10g of 0.6-1% acetic acid solution is injected intraperitoneally to induce the writhing response.[11][12]

-

Observation: The number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.[11]

-

Calculation of Analgesic Activity: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[14][15][16]

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is colorimetrically or fluorometrically monitored.[14][15]

-

Procedure:

-

The test compound at various concentrations is incubated with the COX enzyme (either COX-1 or COX-2).

-

Arachidonic acid, the substrate, is added to initiate the reaction.

-

The rate of the reaction is measured by monitoring the appearance of an oxidized product at a specific wavelength.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. The selectivity index (SI) is often calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Quantitative Pharmacological Data

The following tables summarize the reported anti-inflammatory, analgesic, and COX inhibitory activities of selected diclofenac derivatives from various studies.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Diclofenac Derivatives

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| Diclofenac | 0.47 - 21 | 0.091 - 0.822 | 0.4 - 3 | [17][18] |

| Compound VIIa¹ | 15.7 - 26.6 | 0.29 | 67.24 | [19] |

| Celecoxib (Reference) | 13.02 | 0.42 - 0.49 | 33.8 | [19] |

| Rofecoxib (Reference) | 18.8 | 0.53 | 35.5 | [17] |

| Indomethacin (Reference) | 0.1 | 0.4 | 0.25 | [17] |

| Meloxicam (Reference) | 3.8 | 1.9 | 2 | [17] |

¹ 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide

Table 2: In Vivo Anti-inflammatory Activity of Diclofenac Derivatives (Carrageenan-Induced Paw Edema)

| Compound | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) | Reference |

| Diclofenac | 5 | >50 | 2-6 | [10] |

| Diclofenac | 20 | >70 | 2 | [10] |

| Diclofenac Methyl Ester | 32 | 80.0 | Not Specified | [20] |

| Diclofenac Potassium | 32 | 70.2 | Not Specified | [20] |

| 4-aminobenzenesulfonamide derivative of diclofenac | 3 | Superior to Diclofenac | 3-5 | [21] |

| Gelsolin | Not Specified | 45.3 | 5 | [22] |

| Diclofenac Sodium | Not Specified | 56.0 | 5 | [22] |

Table 3: In Vivo Analgesic Activity of Diclofenac Derivatives (Acetic Acid-Induced Writhing Test)

| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |

| This compound | Not Specified | >56.1 | [20] |

| Diclofenac Potassium | Not Specified | 56.1 | [20] |

| Gelsolin | Not Specified | 54.24 | [22] |

| Diclofenac Sodium | Not Specified | 58.47 | [22] |

| Dashamula (high dose) | Not Specified | Complete abolition after 90 mins | [23] |

| Diclofenac Sodium | Not Specified | Complete abolition after 90 mins | [23] |

Structure-Activity Relationship (SAR)

The anti-inflammatory and analgesic activities of diclofenac derivatives are significantly influenced by their structural features. Quantitative structure-activity relationship (QSAR) studies have revealed several key parameters for activity.[1][24]

-

Lipophilicity: This is a crucial parameter for activity.

-

Angle of Twist: The angle of twist between the two phenyl rings of the diclofenac scaffold plays a significant role in its binding to the COX enzyme.

-

Substituents on the Anilino Ring: Halogen or alkyl substituents in both ortho positions of the anilino ring are associated with optimal activity.[1][24] The presence of hydroxyl groups in addition to two ortho substituents, or having only one or no ortho substituents, generally leads to decreased activity.[1][24]

-

Carboxylic Acid Group: The carboxylic acid moiety is essential for the anti-inflammatory activity of diclofenac and its analogues.[25][26]

The synthesis of new diclofenac derivatives often involves modifications at the carboxylic acid group or the introduction of various heterocyclic moieties to enhance COX-2 selectivity and reduce gastrointestinal side effects.[27][28] For instance, the incorporation of a 4-aminobenzenesulfonamide group has been shown to increase bulkiness and is expected to confer COX-2 selectivity.[21]

Logical Relationship of SAR in Diclofenac Derivatives

Caption: Key structure-activity relationships for diclofenac derivatives.

Conclusion

Diclofenac derivatives represent a promising area of research for the development of novel anti-inflammatory and analgesic agents. By understanding the intricate details of their mechanism of action, employing robust experimental protocols for their evaluation, and elucidating their structure-activity relationships, researchers can design and synthesize new compounds with improved therapeutic profiles. This guide provides a foundational framework for professionals in the field to advance the discovery and development of the next generation of anti-inflammatory and analgesic drugs.

References

- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jptcp.com [jptcp.com]

- 6. mdpi.com [mdpi.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ingentaconnect.com [ingentaconnect.com]

- 21. scispace.com [scispace.com]

- 22. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jcdr.net [jcdr.net]

- 24. 2024.sci-hub.se [2024.sci-hub.se]

- 25. pubs.acs.org [pubs.acs.org]

- 26. infoscience.epfl.ch [infoscience.epfl.ch]

- 27. royalsocietypublishing.org [royalsocietypublishing.org]

- 28. Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

Diclofenac Methyl Ester: A Comprehensive Technical Guide for the Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802) methyl ester, the methyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) diclofenac, serves as a pivotal chemical intermediate in the synthesis of novel diclofenac derivatives and prodrugs.[1][2] This technical guide provides an in-depth overview of diclofenac methyl ester, encompassing its synthesis, physicochemical properties, and analytical characterization. Detailed experimental protocols for its preparation are outlined, and its role as a precursor in further chemical modifications is explored. Furthermore, this guide elucidates the mechanism of action of the parent compound, diclofenac, to provide a biological context for the development of its derivatives.

Introduction

Diclofenac is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] However, the therapeutic use of diclofenac can be associated with gastrointestinal side effects.[4] The synthesis of prodrugs and derivatives of diclofenac is a key strategy to potentially mitigate these adverse effects and improve its therapeutic index. This compound is a valuable and versatile starting material in this endeavor, enabling the modification of the carboxylic acid group to generate novel chemical entities with altered pharmacokinetic and pharmacodynamic profiles.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | References |

| Chemical Name | Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | [6][7] |

| CAS Number | 15307-78-5 | [6][7] |

| Molecular Formula | C₁₅H₁₃Cl₂NO₂ | [6][7] |

| Molecular Weight | 310.18 g/mol | [6][7] |

| Appearance | White to light yellow or light orange powder/crystal | [8] |

| Melting Point | 96-99 °C | [8] |

| Boiling Point | 373.8 ± 42.0 °C (Predicted) | [8] |

| Solubility | DMF: 10 mg/mL; DMSO: 5 mg/mL; DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [9] |

| Storage Temperature | -20°C | [9] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the direct esterification of diclofenac and the Ullmann condensation.

Fischer Esterification of Diclofenac

This is a direct and widely used method for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve diclofenac acid (0.02 mol) in dry methanol (B129727) (40–45 mL).[5]

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid (approximately 1.5 mL) to the reaction mixture.[5]

-

Reflux: Heat the mixture to reflux at 65°C for approximately 5-6 hours, with continuous stirring.[5]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Evaporate the excess methanol under reduced pressure.[10]

-

Purification: Dissolve the crude product in dichloromethane (B109758) (30 mL) and wash with water (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum. The crude product can be further purified by column chromatography using 5% ethyl acetate (B1210297) in petroleum ether as the eluent.[10]

Caption: Fischer Esterification of Diclofenac.

Ullmann Condensation

An alternative synthetic route involves the copper-catalyzed condensation of methyl o-bromophenylacetate and 2,6-dichloroaniline (B118687).

-

Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, combine methyl o-bromophenylacetate (0.02 mol), 2,6-dichloroaniline (0.04 mol), cuprous iodide (0.002 mol), and anhydrous potassium carbonate (0.04 mol) in xylene (100 mL).[11]

-

Reflux: Stir the mixture and reflux at 100°C for 20 hours.[11]

-

Work-up: After the reaction is complete, add activated carbon and perform hot suction filtration. Concentrate the filtrate to dryness under reduced pressure.[11]

-

Crystallization: Dissolve the residue in methanol and cool in an ice-water bath to induce crystallization.[11]

-

Isolation: Collect the solid product by suction filtration and dry to obtain this compound.[11]

Caption: Ullmann Condensation Synthesis.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetate group, and the methyl ester protons. |

| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. A predicted spectrum is available.[12] |

| FT-IR (cm⁻¹) | The infrared spectrum exhibits a characteristic C=O stretching vibration for the ester group, typically around 1714-1735 cm⁻¹. The N-H stretching of the secondary amine is also observable. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can be analyzed for structural confirmation.[7][13] |

| HPLC | Reversed-phase HPLC is a common method for assessing the purity of this compound. A C18 column with a mobile phase of acetonitrile (B52724) and water (with acid modifier) is typically used.[14][15][16] |

| TLC | Thin-layer chromatography on silica (B1680970) gel plates with a mobile phase such as cyclohexane:chloroform:methanol:glacial acetic acid (6:3:0.5:0.5 v/v) can be used to monitor reaction progress and assess purity.[17][18] |

Role as a Chemical Intermediate

This compound is a key intermediate for the synthesis of various diclofenac derivatives. The ester group can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships.

Synthesis of Diclofenac Hydrazide

A prominent application of this compound is in the synthesis of diclofenac hydrazide, a precursor for further derivatization.

-

Reaction Setup: Dissolve this compound (0.01 mol) in ethanol (B145695) (25 mL).

-

Hydrazine (B178648) Addition: Add hydrazine hydrate (B1144303) (0.02 mol) dropwise to the solution.

-

Reflux: Reflux the reaction mixture with continuous stirring at 80°C for approximately 16-17 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Evaporate the excess solvent to obtain the solid product. Wash the product with water to remove excess hydrazine hydrate.

-

Purification: Recrystallize the crude product from ethanol to obtain pure diclofenac hydrazide.

Caption: Synthesis of Diclofenac Hydrazide.

Biological Context: Mechanism of Action of Diclofenac

As this compound is a prodrug that is hydrolyzed in vivo to diclofenac, understanding the mechanism of action of the parent drug is crucial for the rational design of new derivatives.[7] Diclofenac primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20]

By blocking the active site of COX enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][19] This inhibition of prostaglandin (B15479496) synthesis is the core mechanism behind the therapeutic effects of diclofenac.[21]

Caption: Diclofenac's COX Inhibition Pathway.

Conclusion

This compound is a fundamentally important chemical intermediate in the field of medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of the ester functional group provide a versatile platform for the creation of a wide array of diclofenac derivatives. A comprehensive understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for researchers aiming to develop novel anti-inflammatory agents with improved efficacy and safety profiles. The continued exploration of new chemical entities derived from this compound holds significant promise for advancing the treatment of inflammatory conditions.

References

- 1. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. jptcp.com [jptcp.com]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. This compound | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diclofenac, methyl ester [webbook.nist.gov]

- 8. 15307-78-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. e-journals.in [e-journals.in]

- 11. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. benchchem.com [benchchem.com]

The Role of Diclofenac Methyl Ester in Cyclooxygenase (COX) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802), a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. This technical guide delves into the role of its derivative, diclofenac methyl ester, in COX inhibition. While extensive data exists for diclofenac, specific quantitative inhibitory concentrations for its methyl ester are less prevalent in publicly available literature. This guide summarizes the known COX inhibition data for diclofenac, discusses the likely role of this compound as a prodrug, provides detailed experimental protocols for assessing COX inhibition, and visualizes the key pathways and workflows involved in this area of research.

Introduction to Cyclooxygenase and Diclofenac

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It is responsible for the conversion of arachidonic acid into prostanoids, which are lipid signaling molecules that mediate pain, inflammation, and fever. There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products are key mediators of inflammation and pain.

Diclofenac is a well-established NSAID that inhibits both COX-1 and COX-2. While it is generally considered non-selective, some studies suggest a preferential inhibition of COX-2. The therapeutic anti-inflammatory and analgesic effects of diclofenac are attributed to its inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to its inhibition of COX-1.

This compound: A Prodrug Perspective

This compound is a derivative of diclofenac where the carboxylic acid group is esterified with a methyl group. In pharmacology, esterification is a common strategy to create prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This approach can be used to improve drug delivery, bioavailability, and pharmacokinetic properties.

Methodological & Application

Application Note: Quantitative Analysis of Diclofenac Methyl Ester using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID), is often studied and formulated in various forms, including its methyl ester derivative. Diclofenac methyl ester is a crucial reference standard in the synthesis and analysis of diclofenac-related compounds. Accurate and precise quantification of this compound is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and drug metabolism research. This application note details a robust and validated RP-HPLC method for the determination of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for reliable quantification.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC with UV detection.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Orthophosphoric acid (analytical grade)

-

0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the separation and quantification of diclofenac and its related compounds, and can be adapted for this compound.[1][2][3][4]

| Parameter | Condition |

| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) in a 50:50 (v/v) ratio.[4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 275 nm[3] |

| Column Temperature | Ambient (approximately 25 °C) |

| Run Time | Approximately 10 minutes |

3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution or a formulated product, the following procedure can be applied:

-

Accurately weigh a portion of the sample expected to contain a known amount of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Sonicate for 15-20 minutes to ensure complete dissolution.

-

Dilute the solution with the mobile phase to a concentration that falls within the calibration curve range.

-

Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.

5. Calibration and Quantification

-

Inject the prepared standard solutions in triplicate, starting from the lowest concentration.

-

Record the peak area for each concentration.

-

Construct a calibration curve by plotting the mean peak area against the corresponding concentration of this compound.

-

Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be greater than 0.999 for good linearity.

-

Inject the prepared sample solutions in triplicate.

-

Calculate the concentration of this compound in the samples by interpolating their mean peak areas from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999. |

| Accuracy (% Recovery) | Typically between 98% and 102%. |

| Precision (% RSD) | Intraday and interday precision should have a Relative Standard Deviation (RSD) of less than 2%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate. |

Data Presentation